Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate
Description
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C27H39N3O3 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tinuvin 384, also known as Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, is primarily targeted towards ultraviolet (UV) radiation . It is a UV absorber of the hydroxyphenylbenzotriazole class . Its role is to protect sensitive substrates, such as wood and base coats, from the damaging effects of UV radiation .
Mode of Action
Tinuvin 384 absorbs UV radiation and transforms it into less harmful thermal energy . This process is facilitated by its broad UV absorption spectrum . The compound’s structure, which includes a 2H-benzo[d][1,2,3]triazole core, plays a critical role in its function as a UV absorber .
Biochemical Pathways
By absorbing UV radiation, it prevents the degradation of polymers and other materials that can occur due to photo-oxidation .
Pharmacokinetics
Its high thermal stability and environmental permanence suggest that it remains stable and effective in the environment for extended periods .
Result of Action
The primary result of Tinuvin 384’s action is the protection of sensitive materials from UV-induced degradation. This results in improved durability and longevity of the materials it is applied to . It helps prevent failures such as gloss reduction, cracking, color change, blistering, and delamination .
Action Environment
Tinuvin 384 is designed to withstand high bake cycles and extreme environmental conditions . Its effectiveness is influenced by factors such as the intensity of UV radiation in the environment and the temperature conditions it is exposed to . Its high thermal stability suggests that it remains effective even under high-temperature conditions .
Properties
IUPAC Name |
octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAABEDPVQWFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016713 | |
Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
127519-17-9, 84268-23-5 | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Tinuvin 384 protect materials from UV degradation?
A1: Tinuvin 384 functions as a UV absorber, effectively shielding materials from harmful ultraviolet radiation. Its molecular structure allows it to absorb UV light and dissipate the energy harmlessly as heat, preventing photodegradation of the material it is incorporated into [, ].
Q2: What are the synergistic effects of Tinuvin 384 and SiO2 nanoparticles in enhancing weathering resistance of coatings?
A2: Research suggests that combining Tinuvin 384 with SiO2 nanoparticles in acrylic polyurethane coatings leads to synergistic effects []. The SiO2 nanoparticles act as both a reinforcing agent and a UV absorber, improving mechanical properties and weathering resistance. This combination with Tinuvin 384 results in superior performance compared to using either additive alone. The study specifically highlights a nanocomposite coating containing 2 wt% nano-SiO2, 2 wt% Tinuvin 384, and 1 wt% Tinuvin 292 as demonstrating excellent weathering and abrasion resistance [].
Q3: What are the applications of Tinuvin 384 in combination with other UV absorbers?
A3: Tinuvin 384 is often used in conjunction with other liquid UV absorbers and stabilizers to provide enhanced protection against light, oxygen, and heat degradation []. This approach allows for the creation of customized stabilizer mixtures tailored to specific material needs and environmental conditions. For instance, it can be combined with other UV absorbers like Tinuvin 292 for enhanced protection in outdoor applications [].
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